molecular formula C12H11F3O4S B12586699 Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester CAS No. 646522-76-1

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester

Cat. No.: B12586699
CAS No.: 646522-76-1
M. Wt: 308.28 g/mol
InChI Key: YGYXKRDJNAAWLB-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is a trifluoromethanesulfonate (triflate) ester derivative characterized by a phenyl ring substituted at the 2-position with a cyclopropylacetyl group. Triflates are widely used in organic synthesis as highly reactive leaving groups or as intermediates in cross-coupling reactions due to their electron-withdrawing trifluoromethylsulfonyl moiety.

Properties

CAS No.

646522-76-1

Molecular Formula

C12H11F3O4S

Molecular Weight

308.28 g/mol

IUPAC Name

[2-(2-cyclopropylacetyl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-4-2-1-3-9(11)10(16)7-8-5-6-8/h1-4,8H,5-7H2

InChI Key

YGYXKRDJNAAWLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with a suitable phenyl ester precursor. The reaction is carried out under anhydrous conditions using a solvent such as dichloromethane. The reaction mixture is usually cooled to maintain a low temperature, and a base such as pyridine is added to neutralize the by-products formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonic acid group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in esterification, substitution, and other reactions where the compound serves as a key intermediate .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key properties of Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester with structurally related triflate esters:

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Substituent Type Key Features
This compound C₁₂H₁₁F₃O₄S 308.27 Not provided Cyclopropylacetyl (bicyclic) High steric bulk; potential for unique reactivity in coupling reactions.
2-Isobutyrylphenyl trifluoromethanesulfonate C₁₁H₁₁F₃O₄S 296.26 646522-83-0 Isobutyryl (branched acyl) Moderate steric hindrance; used in aryl cross-coupling.
Phenyl trifluoromethanesulfonate C₇H₅F₃O₃S 226.17 17763-67-6 Unsubstituted phenyl Benchmark triflate; high reactivity as a leaving group.
4-Methylphenyl trifluoromethanesulfonate C₈H₇F₃O₃S 240.20 29540-83-8 Methyl (electron-donating) Enhanced stability compared to unsubstituted analogs; lower reactivity.
3-Hydroxy-2-iodophenyl triflate C₇H₄F₃IO₄S 408.07 514826-79-0 Iodo + hydroxy (ortho-substituted) Dual functional groups; used in regioselective benzannulation reactions.

Key Observations:

  • Substituent Effects :

    • The cyclopropylacetyl group introduces significant steric bulk and a strained bicyclic system, which may slow nucleophilic substitution compared to less hindered analogs like phenyl triflate . This steric profile could be advantageous in preventing undesired side reactions in multi-step syntheses.
    • Electron-withdrawing groups (e.g., triflate itself) increase the electrophilicity of the adjacent carbon, enhancing leaving-group ability. In contrast, electron-donating groups (e.g., methyl in 4-methylphenyl triflate) reduce reactivity but improve stability .
    • Ortho-substituted triflates (e.g., 3-hydroxy-2-iodophenyl triflate) exhibit unique regiochemical outcomes in cycloaddition reactions due to steric and electronic effects .
  • Synthetic Utility: Phenyl triflate (CAS 17763-67-6) is a standard reagent for Suzuki-Miyaura couplings, whereas 2-isobutyrylphenyl triflate (CAS 646522-83-0) has been utilized in the synthesis of benzannulated products via [2+2] cycloadditions . Iodine-containing triflates (e.g., 2-iodoresorcinol bis(triflate), CAS 514826-78-9) serve as precursors for benzynes, enabling access to polycyclic aromatic frameworks .

Reactivity and Stability Trends

  • Thermal Stability :
    Triflates with bulky substituents (e.g., cyclopropylacetyl) are generally more thermally stable than smaller analogs due to reduced molecular mobility. However, they may decompose at elevated temperatures via pathways involving cyclopropane ring opening or acyl group fragmentation .
  • Hydrolytic Sensitivity :
    All triflates are moisture-sensitive, but electron-deficient aryl triflates (e.g., nitro-substituted) hydrolyze faster than electron-rich derivatives. The cyclopropylacetyl group’s electron-withdrawing nature may accelerate hydrolysis relative to methyl-substituted analogs .
  • Catalytic Cross-Coupling :
    In Pd-catalyzed reactions, 2-(cyclopropylacetyl)phenyl triflate may exhibit slower oxidative addition rates compared to phenyl triflate due to steric hindrance. However, this could improve selectivity in complex systems .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H12F3O4SC_{13}H_{12}F_3O_4S. It features a trifluoromethyl group and a cyclopropylacetyl moiety, which contribute to its unique pharmacological profile. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development.

Antibacterial Activity

Research indicates that compounds similar to methanesulfonic acid esters exhibit antibacterial properties. For instance, derivatives containing sulfonic acid groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.

  • Case Study : In a study evaluating the antibacterial efficacy of related compounds, methanesulfonic acid derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antidepressant and Anxiolytic Effects

Emerging research suggests that methanesulfonic acid esters may also influence neurotransmitter systems. Compounds with similar structures have been identified as ligands for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation.

  • Research Findings : A study highlighted the potential of certain derivatives to act as antidepressants through modulation of serotonin pathways. These compounds exhibited promising results in animal models, showing reduced immobility in forced swim tests, indicative of antidepressant-like effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, particularly serotonin receptors, influencing mood and anxiety levels.
  • Metabolic Pathway Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play a role in cellular signaling pathways related to mood disorders .
  • Membrane Disruption : The antibacterial properties may arise from the compound's ability to disrupt bacterial membranes or interfere with essential metabolic processes.

Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityAntidepressant ActivityMechanism of Action
This compoundModeratePotentialSerotonin receptor modulation
Methanesulfonic Acid Derivative AHighLowMembrane disruption
Methanesulfonic Acid Derivative BLowHighPhosphodiesterase inhibition

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